(1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine
Description
(1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a methanamine group and a 4-(methylsulfanyl)phenylmethyl group
Properties
IUPAC Name |
[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEWODYNSDXZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine typically involves multiple steps. One common method is the reductive amination of 4-(methylsulfanyl)benzaldehyde with piperidin-4-ylmethanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Nitro, halo derivatives.
Scientific Research Applications
(1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another aromatic compound with different functional groups.
Imidazole derivatives: Compounds with a similar heterocyclic structure but different substituents.
Uniqueness
(1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfanyl group and piperidine ring make it a versatile intermediate in various synthetic pathways.
Biological Activity
(1-(4-(Methylthio)benzyl)piperidin-4-yl)methanamine, also known as a piperidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets.
Chemical Structure
The compound consists of a piperidine ring substituted with a methylthio group and a benzyl moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its role as a monoamine releasing agent , selectively affecting neurotransmitter release. Notably, it exhibits a significant affinity for dopamine and norepinephrine receptors, with an effective concentration (EC50) for norepinephrine release reported at 41.4 nM .
Biological Activity Overview
Research has demonstrated several key biological activities associated with this compound:
- Neuropharmacological Effects : It acts on neurotransmitter systems, potentially influencing mood and cognitive functions.
- Anticancer Properties : Preliminary studies suggest that derivatives similar to this compound may exhibit anticancer effects by modulating cellular pathways involved in tumor growth and apoptosis.
Neuropharmacological Studies
A study investigating the effects of piperidine derivatives on neurotransmitter release highlighted that this compound significantly enhances norepinephrine levels in vitro, suggesting its potential utility in treating conditions like depression and anxiety disorders .
Anticancer Activity
Research involving analogs of this compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar piperidine structures have been tested against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). These studies indicated that such compounds could induce apoptosis and inhibit cell cycle progression .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
